molecular formula C9H2ClF6NO2 B12551523 Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- CAS No. 144039-22-5

Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato-

Cat. No.: B12551523
CAS No.: 144039-22-5
M. Wt: 305.56 g/mol
InChI Key: FXTBVKKSVBJQKG-UHFFFAOYSA-N
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Description

Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- is a complex organic compound characterized by the presence of multiple halogen atoms and an isocyanate group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-1,1,2-trifluoroethanol with a suitable benzene derivative under controlled conditions to introduce the trifluoroethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and continuous flow reactors to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include substituted benzene derivatives, ureas, and carbamates, depending on the specific reaction pathway and reagents used .

Scientific Research Applications

Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- involves its interaction with molecular targets through its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The trifluoroethoxy and trifluoro groups may also influence the compound’s lipophilicity and electronic properties, affecting its overall behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-1,1,2-trifluoroethoxy)-benzoic acid
  • 4-(2-chloro-1,1,2-trifluoroethoxy)-benzoic acid
  • Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate
  • Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate

Uniqueness

Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- is unique due to the presence of multiple trifluoro groups and an isocyanate group, which impart distinct reactivity and properties compared to its analogs. These features make it particularly valuable for specific applications in chemical synthesis and materials science .

Properties

CAS No.

144039-22-5

Molecular Formula

C9H2ClF6NO2

Molecular Weight

305.56 g/mol

IUPAC Name

2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanatobenzene

InChI

InChI=1S/C9H2ClF6NO2/c10-8(14)9(15,16)19-7-3(11)1-4(17-2-18)5(12)6(7)13/h1,8H

InChI Key

FXTBVKKSVBJQKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)OC(C(F)Cl)(F)F)F)F)N=C=O

Origin of Product

United States

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